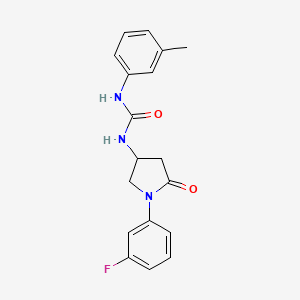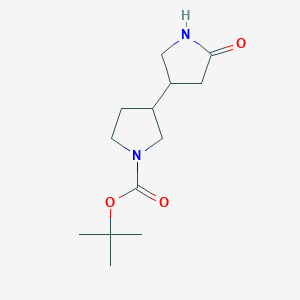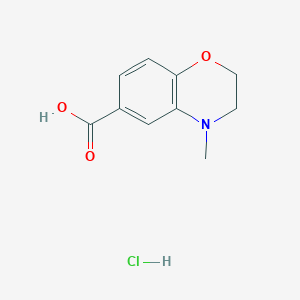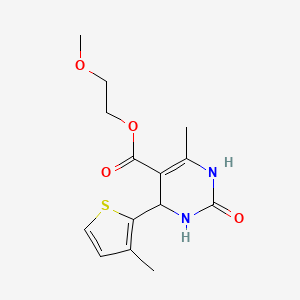![molecular formula C20H22N2O3 B2970397 1-[5-(2-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one CAS No. 927145-22-0](/img/structure/B2970397.png)
1-[5-(2-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[5-(2-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
- Anion-Directed Assemblies: The compound has been used in the synthesis of anion-directed organized assemblies of protonated pyrazole-based ionic salts, highlighting its role in forming complex molecular architectures (Zheng, Wang, Fan, & Zheng, 2013).
- X-Ray Crystallography: Its derivatives have been characterized using X-ray crystallography, demonstrating its utility in structural chemistry and crystallography research (Wang, Kang, Zheng, & Wei, 2013).
Anticancer and Antimicrobial Activities
- Anticancer Research: Derivatives of this compound have shown significant in vitro cytotoxic activity against some cancer cell lines, suggesting potential applications in anticancer research (Ratković et al., 2016).
- Antimicrobial and Anticancer Studies: Synthesized derivatives have been tested for antimicrobial and anticancer activities, indicating its relevance in the development of new therapeutic agents (Rathinamanivannan et al., 2019).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition: Quinoxaline derivatives including this compound have been studied as corrosion inhibitors for mild steel in acidic environments, showcasing its potential in industrial applications (Olasunkanmi, Kabanda, & Ebenso, 2016).
Molecular Structure and Tautomerism Studies
- Annular Tautomerism: The compound's derivatives have been studied for their annular tautomerism using X-ray crystallography and NMR spectroscopy, contributing to the understanding of molecular structure and behavior (Cornago et al., 2009).
Synthesis of Novel Compounds
- Synthesis of Heterocycles: The compound has been used as a synthon for the synthesis of various five and six-membered heterocycles, demonstrating its versatility in organic synthesis (Mahata et al., 2003).
Properties
IUPAC Name |
1-[3-(2-hydroxy-3-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-8-19(23)22-17(15-11-7-12-18(25-2)20(15)24)13-16(21-22)14-9-5-4-6-10-14/h4-7,9-12,17,24H,3,8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQYNGDAXVRWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=C(C(=CC=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2970321.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2970322.png)

![1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane](/img/structure/B2970325.png)
![3-(4-BROMOPHENYL)-8-[(4-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2970327.png)


![N-(3,5-dimethoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2970333.png)
![8-Amino-2-(azidomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2970335.png)
![6',6'-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]](/img/structure/B2970336.png)
